Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
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Overview
Description
Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate can be achieved through various methods. One common approach involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out in ethanol under reflux conditions for several hours . Another method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate in a ZnCl2-catalyzed three-component coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and the use of efficient catalysts are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar in structure but with different substituents.
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: An ethyl ester variant of the compound.
Uniqueness
Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11) |
InChI Key |
BUGRZYODNDZWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC(=O)N1)C(=O)OC |
Origin of Product |
United States |
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